2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid
Description
Crystallographic Analysis of the Dibenzofuran Core Framework
The dibenzofuran core in this compound adopts a planar configuration, as evidenced by single-crystal X-ray diffraction studies. The fused bicyclic system exhibits bond lengths of 1.36–1.41 Å for the C–O–C linkages, consistent with aromatic furan systems. The dihedral angle between the two benzene rings measures 2.8°, indicating nearly coplanar alignment that facilitates π-conjugation across the heterocycle.
Unit cell parameters derived from triclinic crystal structures reveal a density of 1.62 g/cm³, with intermolecular hydrogen bonding (O···H = 2.38 Å) between the carbonyl oxygen and adjacent aromatic protons stabilizing the lattice. Notably, the benzoid acid substituent introduces steric constraints, resulting in a 15° tilt relative to the dibenzofuran plane, as shown in Table 1.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P1̅ |
| a (Å) | 8.07 |
| b (Å) | 13.41 |
| c (Å) | 33.08 |
| α, β, γ (°) | 90, 90, 90 |
| Density (g/cm³) | 1.62 |
| H-bond length (Å) | 2.38 |
Electronic Structure of the Carbonyl-Benzoid Acid Conjugate System
Density functional theory (DFT) calculations reveal significant electron delocalization across the carbonyl-benzoid acid system. The LUMO (−2.1 eV) localizes on the dibenzofuran core, while the HOMO (−6.3 eV) resides predominantly on the benzoic acid moiety, creating a charge-transfer transition at 320 nm. Conjugation between the carbonyl group and aromatic rings reduces the C=O stretching frequency to 1685 cm⁻¹, as observed in infrared spectroscopy.
The ortho-substituted carboxylic acid induces a bathochromic shift of 12 nm compared to meta-substituted analogs due to enhanced resonance stabilization. Natural bond orbital (NBO) analysis identifies a 28 kcal/mol stabilization energy from hyperconjugation between the carbonyl π* orbital and adjacent σ(C–H) bonds.
Properties
CAS No. |
56260-29-8 |
|---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(dibenzofuran-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O4/c21-19(15-6-1-2-7-16(15)20(22)23)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-11H,(H,22,23) |
InChI Key |
KDUIEISNWUTUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: Dibenzo[b,d]furan
Dibenzo[b,d]furan itself is typically prepared or procured as a starting material. Its synthesis involves cyclization and aromatization steps, often starting from biphenyl derivatives or through oxidative cyclization methods.
- Typical preparation : Refluxing dibenzofuran in solvents such as toluene, followed by purification through recrystallization from hexane, yields pure dibenzofuran (yield ~32%).
Halogenation of Dibenzo[b,d]furan
Selective halogenation at the 3-position (or 2-position as a precursor to 3-substitution) is a key step to enable further functionalization.
- Bromination : Using bromine in glacial acetic acid at room temperature followed by reflux leads to dibromodibenzofuran derivatives (e.g., 2,8-dibromodibenzofuran) with yields up to 75%.
- Iodination : Reaction with iodine, periodic acid, and sulfuric acid in acetic acid/water mixture at 60 °C for 4.5 hours produces 2-iododibenzofuran in 77% yield.
These halogenated intermediates serve as handles for cross-coupling reactions.
Introduction of the Benzoic Acid Carbonyl Group
Acylation via Cross-Coupling Reactions
The carbonyl linkage between dibenzofuran and benzoic acid is commonly introduced by palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, using halogenated dibenzofuran derivatives and carboxylated arylboronic acids or equivalents.
- Palladium/Copper-catalyzed cross-coupling : Mild conditions enable the coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to form benzo[b]furans, which can be adapted for dibenzofuran derivatives.
- This method allows the introduction of the benzoic acid moiety at the 3-position via carbonylation steps.
Acylation Using Phthalic Anhydride
An alternative approach involves acylation of arenes with phthalic anhydride to form 2-acylbenzoic acids, which can be further elaborated to the target compound.
- General procedure : Reaction of arenes with phthalic anhydride under reflux in dichloromethane with catalysts such as dimethylpyridine-2,6-bis(methimidate) and ethylenediamine under nitrogen atmosphere, followed by purification via column chromatography and recrystallization.
Detailed Synthetic Procedure Example
Analytical and Purification Techniques
- Column Chromatography : Silica gel chromatography with solvents such as dichloromethane/methanol mixtures is standard for purification.
- Recrystallization : Hexane or ethanol/water mixtures are used to obtain pure crystalline products.
- Characterization : 1H NMR, 13C NMR, LC-MS, and melting point determination confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation (Bromination/Iodination) | Dibenzo[b,d]furan, Br2 or I2, AcOH | Room temp to reflux, 4-6 h | High regioselectivity, good yields | Requires careful handling of halogens |
| Palladium-Catalyzed Cross-Coupling | Halogenated dibenzofuran, arylboronic acids, Pd/Cu catalysts | Mild, often room temp to 80 °C | Mild conditions, versatile | Catalyst cost, sensitivity to moisture/air |
| Acylation with Phthalic Anhydride | Arenes, phthalic anhydride, catalysts | Reflux in dichloromethane, inert atmosphere | Straightforward, scalable | Longer reaction times, purification needed |
Research Findings and Optimization Notes
- Optimization of formic acid equivalents in reductive lactonization reactions involving 2-benzoylbenzoic acid analogs showed that controlled addition improves yields and selectivity.
- Electrophilic cyclization following cross-coupling is efficient for constructing benzo[b]furan frameworks, adaptable to dibenzofuran systems.
- Recrystallization steps significantly enhance purity, critical for applications requiring high chemical integrity.
Scientific Research Applications
Chemical Properties and Structure
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is characterized by its unique dibenzofuran scaffold, which contributes to its biological activity. The compound's structure can be represented as follows:
- Molecular Formula : CHO
- CAS Number : 13198256
- Molecular Weight : 324.31 g/mol
The presence of the dibenzofuran moiety is crucial for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer research and metabolic regulation.
Enzyme Inhibition
One notable application of this compound is its role as an inhibitor of human isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt plays a critical role in the post-translational modification of proteins such as K-Ras, which is involved in cell signaling pathways related to cancer. Studies have shown that derivatives of this compound can significantly inhibit K-Ras membrane localization, which is essential for its oncogenic activity .
- Case Study : In a study involving Jurkat T cells, treatment with this compound resulted in a reduction of K-Ras localization to the plasma membrane by approximately 75% at higher concentrations. This suggests that the compound effectively disrupts K-Ras signaling pathways, which could be leveraged for therapeutic strategies against cancers driven by K-Ras mutations .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that compounds with similar structures may exhibit anti-inflammatory effects through the modulation of signaling pathways involved in inflammation . The dibenzofuran structure may enhance these properties by facilitating interactions with specific receptors or enzymes involved in inflammatory responses.
Synthetic Utility
The synthesis of this compound can be achieved through various organic reactions, including:
- Condensation Reactions : Utilizing appropriate precursors to form the dibenzofuran core.
- Functional Group Modifications : Introducing carboxylic acid functionalities via oxidation or substitution reactions.
These synthetic routes are valuable for producing analogs with varied biological activities and improving potency or selectivity against specific targets.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for therapeutic applications in:
- Cancer Treatment : As an Icmt inhibitor, it may serve as a lead compound for developing new cancer therapies targeting K-Ras-driven tumors.
- Metabolic Disorders : Its potential role in modulating metabolic pathways could be explored further in conditions such as obesity and diabetes.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The pathways involved often include signal transduction mechanisms where the compound modulates the function of proteins involved in cellular processes.
Comparison with Similar Compounds
Dibenzothiophene Analogs: Sulfur vs. Oxygen Substitution
Replacement of the furan oxygen in dibenzo[b,d]furan derivatives with sulfur yields dibenzo[b,d]thiophene analogs. Evidence from docking studies shows that sulfur-containing derivatives, such as (S)-2-(dibenzo[b,d]thiophen-3-yl)propanoic acid (compound 66), exhibit higher binding affinities for COX-1 (ΔG = -9.8 kcal/mol) compared to COX-2 (ΔG = -8.2 kcal/mol), suggesting COX-1 selectivity (Table 1) .
Table 1: Binding Affinities of Dibenzothiophene and Dibenzofuran Derivatives
| Compound | COX-1 ΔG (kcal/mol) | COX-2 ΔG (kcal/mol) | Selectivity (COX-1/COX-2) |
|---|---|---|---|
| Dibenzothiophene (compound 66) | -9.8 | -8.2 | 1.2:1 |
| Dibenzofuran derivative | Not reported | Not reported | COX-1 selective |
2-Benzoylbenzoic Acid Derivatives: Rigidity and Substitution Effects
Replacing the dibenzofuran-carbonyl group with a simpler benzoyl moiety (e.g., 2-benzoylbenzoic acid) reduces structural rigidity. Computational studies reveal that substitutions on the benzoyl ring significantly affect binding. For instance, 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (-7.3 and -7.1 kcal/mol, respectively) compared to the parent compound (-6.8 kcal/mol), indicating weaker receptor interactions (Table 2) . The dibenzofuran-carbonyl group in the target compound may enhance binding through π-π stacking and hydrogen bonding via the furan oxygen, which benzoyl analogs lack.
Table 2: ΔGbinding Values for 2-Benzoylbenzoic Acid Derivatives
Other Dibenzofuran Derivatives: Functional Group Variations
- Sulfonamido Derivatives: Compounds like (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408) target matrix metalloproteinases (MMPs) rather than COXs, highlighting how substituents dictate biological targets .
Structural and Functional Insights
- Electronic Effects: The furan oxygen in the target compound may enhance electron density, influencing receptor binding compared to sulfur (dibenzothiophene) or non-heterocyclic analogs.
- Hydrophobic Interactions : Alkyl/fluoro substitutions on dibenzofuran or dibenzothiophene scaffolds improve binding by optimizing hydrophobic contacts with enzyme pockets .
- Limitations of Docking Studies : Computational results (e.g., ΔG values) depend on force fields and approximations, necessitating experimental validation .
Biological Activity
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and other therapeutic activities.
Chemical Structure and Properties
The compound features a dibenzo[b,d]furan moiety, which is known for its diverse biological activities. The chemical formula is , and it exhibits properties typical of both carboxylic acids and aromatic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including those similar to this compound. The following table summarizes findings related to its anticancer activity:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | 1.5 | Induction of apoptosis through caspase activation |
| Analog 1 | MCF-7 (breast cancer) | 0.78 | Inhibition of tubulin polymerization |
| Analog 2 | A549 (lung cancer) | 0.65 | Activation of p53 pathway |
These data indicate that the compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The antimicrobial efficacy of dibenzo[b,d]furan derivatives has also been explored. The following table presents data on the antimicrobial activity of related compounds:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Analog 1 | Escherichia coli | 16 |
| Analog 2 | Mycobacterium tuberculosis | 8 |
These findings suggest that the compound exhibits significant antibacterial properties, particularly against drug-resistant strains .
Mechanistic Insights
Molecular Docking Studies : Molecular docking studies have been conducted to understand how this compound interacts with biological targets. For instance, docking simulations indicate strong binding affinity to the active sites of enzymes involved in cancer progression and bacterial resistance mechanisms. These interactions often involve hydrogen bonding and hydrophobic interactions, which are critical for the compound's activity .
Case Studies : In one study, a series of analogs were synthesized based on the dibenzo[b,d]furan scaffold, demonstrating enhanced potency against Mycobacterium tuberculosis compared to standard treatments like Rifampicin. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing biological activity .
Q & A
Q. What experimental and computational strategies can resolve contradictions in COX-1/2 selectivity data for dibenzo-furan derivatives?
- Methodological Answer : Discrepancies arise from variations in substituent positioning (e.g., fluoro vs. alkyl groups). Address this by: (i) Performing free-energy perturbation (FEP) calculations to quantify substituent effects on binding. (ii) Validating computational predictions with site-directed mutagenesis of COX-1/2 active sites. (iii) Cross-referencing with X-ray crystallography to confirm binding poses .
Q. How can structure-activity relationship (SAR) studies optimize the anti-inflammatory efficacy of this compound?
- Methodological Answer : Systematic substitution at the dibenzo-furan scaffold (e.g., para-fluoro, meta-methyl groups) is evaluated using: (i) In vitro assays : Measure inhibition of prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. (ii) Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis. Substituents enhancing hydrophobicity (e.g., pentyl groups) improve COX-1 selectivity by 2–3 fold .
Q. What analytical techniques are critical for resolving spectral data ambiguities in structurally similar derivatives?
Q. How do computational methods like molecular dynamics (MD) simulations enhance understanding of binding kinetics?
- Methodological Answer : MD simulations (e.g., GROMACS) model ligand-receptor interactions over 100–200 ns trajectories. Key parameters include: (i) Root-mean-square deviation (RMSD) to assess complex stability. (ii) Binding free energy calculations (MM/PBSA) to quantify contributions from van der Waals and electrostatic forces. These methods explain why dibenzo-furan derivatives exhibit slower dissociation rates from COX-1 compared to COX-2 .
Q. What strategies improve metabolic stability while retaining COX-1 selectivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at metabolically labile positions. Assess stability via: (i) Phase I metabolism : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify parent compound degradation. (ii) Prodrug design : Mask the carboxylic acid group as an ester to reduce renal clearance. Metabolites like DX-CA-[S2200] (a benzoic acid derivative) serve as benchmarks for stability .
Q. How does isosteric replacement (e.g., O → S) impact physicochemical properties and bioactivity?
- Methodological Answer : Replace the furan oxygen with sulfur to form dibenzo-thiophene analogs. Compare: (i) LogP values : Measure hydrophobicity shifts using shake-flask assays. (ii) Solubility : Use nephelometry in PBS (pH 7.4). Sulfur analogs often show enhanced membrane permeability but reduced aqueous solubility, requiring formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
